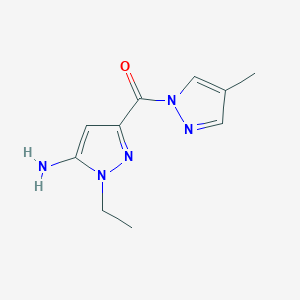![molecular formula C22H15ClFN7O B2759950 N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-fluorobenzamide CAS No. 1005951-52-9](/img/structure/B2759950.png)
N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-fluorobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-fluorobenzamide is a synthetic chemical compound known for its unique molecular structure and potential applications in various scientific fields. This compound consists of multiple fused rings, including pyrazole, pyrimidine, and benzamide groups, with distinct substituents like the 4-chlorophenyl and 2-fluorobenzamide groups.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-fluorobenzamide typically involves multiple steps:
Formation of the pyrazole core: : This is usually achieved through a cyclization reaction of appropriate hydrazine derivatives with a suitable diketone or β-ketoester under acidic or basic conditions.
Construction of the pyrimidine ring: : This step might involve the condensation of a suitable amidine derivative with the pyrazole core, followed by cyclization.
Substitution reactions: : Introduction of the 4-chlorophenyl and 2-fluorobenzamide groups can be achieved via substitution reactions, often involving halogenated intermediates and nucleophiles under controlled conditions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely be scaled up using efficient catalysts and optimized reaction conditions to maximize yield and purity. Continuous flow synthesis or batch processing in large reactors could be employed, with careful control of temperature, pressure, and reaction times.
化学反应分析
Types of Reactions It Undergoes
N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-fluorobenzamide can participate in various chemical reactions, such as:
Oxidation: : Potential for oxidation at reactive sites like methyl groups or phenyl rings under the influence of strong oxidizing agents.
Reduction: : Reduction of the nitro or halogen groups using reductive conditions.
Substitution: : Nucleophilic or electrophilic substitution reactions at the chlorophenyl or fluorobenzamide moieties.
Common Reagents and Conditions
Oxidation: : Using reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: : Employing reducing agents like sodium borohydride or catalytic hydrogenation.
Substitution: : Utilizing nucleophiles like amines or thiols, and electrophiles such as alkyl halides or acyl chlorides.
Major Products
The products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.
科学研究应用
Chemistry
This compound can serve as a building block in organic synthesis, aiding in the development of complex molecules and materials with specific properties.
Biology
Potential use in studying enzyme interactions, signaling pathways, and as a probe in biochemical assays.
Medicine
Investigated for potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial activities, due to its unique structural features.
Industry
Employed in the development of novel materials, coatings, and catalysts, contributing to advances in materials science and engineering.
作用机制
The precise mechanism by which N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-fluorobenzamide exerts its effects depends on its target:
Molecular Targets: : Enzymes, receptors, and proteins involved in biological pathways.
Pathways Involved: : Modulation of signaling pathways, inhibition of specific enzymes, and interaction with nucleic acids.
相似化合物的比较
Comparison
Similar Compounds
Pyrazolopyrimidines: : Known for their biological activities, often used in medicinal chemistry.
Benzamides: : Commonly investigated for their pharmacological properties, including antipsychotic and anticancer activities.
Fluorinated Aromatics: : Typically exhibit unique physicochemical properties, enhancing the potency and selectivity of pharmaceutical agents.
That's a comprehensive look at N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-fluorobenzamide, covering everything from synthesis to applications. Quite the fascinating compound, huh?
属性
IUPAC Name |
N-[2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClFN7O/c1-13-10-19(28-22(32)16-4-2-3-5-18(16)24)31(29-13)21-17-11-27-30(20(17)25-12-26-21)15-8-6-14(23)7-9-15/h2-12H,1H3,(H,28,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOCZZFJUAONIJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC=CC=C2F)C3=NC=NC4=C3C=NN4C5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClFN7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[(2-ethylquinazolin-4-yl)oxy]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2759867.png)
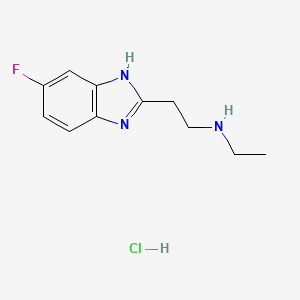
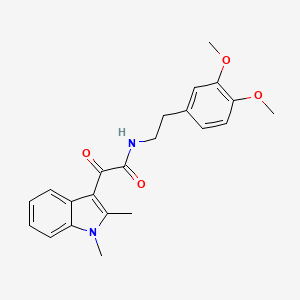
![N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)benzamide](/img/structure/B2759873.png)
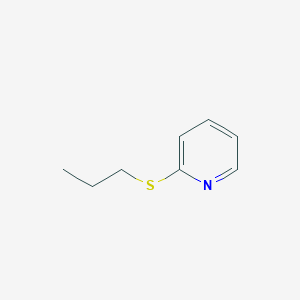
![methyl 3-{[4-(cyclopentylcarbamoyl)phenyl]methyl}-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate](/img/structure/B2759876.png)
![methyl 2-((3-(3,5-dimethylphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)propanoate](/img/structure/B2759878.png)
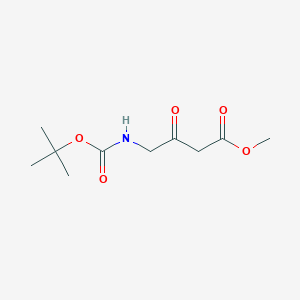
![4-butoxy-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2759881.png)


![Tert-butyl N-[(3-amino-4-hydroxyphenyl)methyl]carbamate](/img/structure/B2759888.png)
